molecular formula C10H10ClNS2 B14729125 2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate CAS No. 5424-90-8

2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate

Katalognummer: B14729125
CAS-Nummer: 5424-90-8
Molekulargewicht: 243.8 g/mol
InChI-Schlüssel: UAXHEAFIRAJQDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate is an organic compound with the molecular formula C10H10ClNS2 It is characterized by the presence of a chlorobenzyl group attached to a sulfanyl ethyl thiocyanate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate typically involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by the addition of ethyl thiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-Chlorobenzyl chloride reacts with thiourea to form 4-chlorobenzyl thiourea.

    Step 2: The 4-chlorobenzyl thiourea is then reacted with ethyl thiocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound may inhibit or activate specific pathways, leading to its observed biological activities

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(4-Chlorobenzyl)sulfanyl]ethanamine: Similar structure but with an amine group instead of a thiocyanate group.

    1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole: Contains an imidazole ring and additional chlorophenyl group.

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiocyanate group, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Eigenschaften

CAS-Nummer

5424-90-8

Molekularformel

C10H10ClNS2

Molekulargewicht

243.8 g/mol

IUPAC-Name

2-[(4-chlorophenyl)methylsulfanyl]ethyl thiocyanate

InChI

InChI=1S/C10H10ClNS2/c11-10-3-1-9(2-4-10)7-13-5-6-14-8-12/h1-4H,5-7H2

InChI-Schlüssel

UAXHEAFIRAJQDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CSCCSC#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.